molecular formula C15H14N4O B2355479 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 899946-82-8

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2355479
CAS No.: 899946-82-8
M. Wt: 266.304
InChI Key: XXDHDXDJDDGYPX-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is a compound that features an indole ring and a pyridine ring connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of an indole derivative with a pyridine derivative in the presence of a urea-forming reagent. Common reagents used in this synthesis include isocyanates and carbodiimides. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitutions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The indole and pyridine rings can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with the pyridine ring attached at a different position.

    1-(1H-indol-3-yl)-3-(pyridin-4-ylmethyl)urea: Another positional isomer with the pyridine ring attached at the 4-position.

    1-(1H-indol-3-yl)-3-(quinolin-2-ylmethyl)urea: Contains a quinoline ring instead of a pyridine ring.

Uniqueness

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity for various molecular targets. This positional specificity can result in different biological activities and applications compared to its isomers and analogs.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(pyridin-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(18-9-11-5-3-4-8-16-11)19-14-10-17-13-7-2-1-6-12(13)14/h1-8,10,17H,9H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDHDXDJDDGYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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